5-Nitro-2-(phenylthio)benzoic acid
Overview
Description
5-Nitro-2-(phenylthio)benzoic acid (5-NTPB) is an organic compound belonging to the class of benzoic acids. It is an important intermediate in organic synthesis and has numerous applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. It is a white crystalline solid with a melting point of 162-163 °C and a boiling point of 276-277 °C. 5-NTPB is soluble in water and organic solvents, such as acetone, ethanol, and methanol.
Scientific Research Applications
5-Nitro-2-(phenylthio)benzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including analgesics, anti-inflammatory agents, and antibiotics. It has also been used to synthesize a variety of other organic compounds, such as dyes, pigments, and polymers. In addition, 5-Nitro-2-(phenylthio)benzoic acid has been used to prepare a variety of metal complexes, which have been used in the study of enzyme mechanisms, drug-receptor interactions, and metal-catalyzed reactions.
Mechanism Of Action
The mechanism of action of 5-Nitro-2-(phenylthio)benzoic acid is not fully understood. It is believed to act as an inhibitor of enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2, which are involved in the synthesis of prostaglandins and other biologically active compounds. Additionally, 5-Nitro-2-(phenylthio)benzoic acid has been shown to bind to the active sites of enzymes, preventing the formation of the desired product.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Nitro-2-(phenylthio)benzoic acid are not fully understood. However, it has been shown to inhibit the formation of prostaglandins, which are involved in inflammation and pain. Additionally, 5-Nitro-2-(phenylthio)benzoic acid has been shown to inhibit the formation of thromboxane, which is involved in blood clotting.
Advantages And Limitations For Lab Experiments
The main advantage of 5-Nitro-2-(phenylthio)benzoic acid is its ability to act as an inhibitor of enzymes, allowing researchers to study the effects of enzyme inhibition in the laboratory. Additionally, 5-Nitro-2-(phenylthio)benzoic acid is relatively stable and can be stored for long periods of time. However, 5-Nitro-2-(phenylthio)benzoic acid is not soluble in water, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the use of 5-Nitro-2-(phenylthio)benzoic acid. It could be used in the development of new pharmaceuticals, as well as in the study of enzyme mechanisms and drug-receptor interactions. Additionally, 5-Nitro-2-(phenylthio)benzoic acid could be used to synthesize a variety of metal complexes, which could be used in the study of catalysis and biocatalysis. Finally, 5-Nitro-2-(phenylthio)benzoic acid could be used in the development of new materials, such as polymers and dyes.
properties
IUPAC Name |
5-nitro-2-phenylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGUREXFPRWNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286049 | |
Record name | 5-Nitro-2-(phenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(phenylthio)benzoic acid | |
CAS RN |
6345-67-1 | |
Record name | 6345-67-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitro-2-(phenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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